An In-depth Technical Guide to Methyl (4-methyl-1,3-thiazol-2-yl)acetate
An In-depth Technical Guide to Methyl (4-methyl-1,3-thiazol-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of Methyl (4-methyl-1,3-thiazol-2-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates available data on its physicochemical properties, synthesis, and spectral characteristics, offering a valuable resource for researchers in the field.
Core Properties and Data
Methyl (4-methyl-1,3-thiazol-2-yl)acetate, with the CAS number 117840-81-0, is a thiazole derivative. The thiazole ring is a common scaffold in many biologically active compounds. This compound is typically available as a white powder or liquid and has potential applications in the development of therapeutic agents[1].
Physicochemical Properties
While exhaustive experimental data for this specific compound is limited, the following table summarizes its known and predicted properties.
| Property | Value | Source/Notes |
| CAS Number | 117840-81-0 | [1] |
| Molecular Formula | C₇H₉NO₂S | |
| Molecular Weight | 171.22 g/mol | Calculated |
| Physical State | White powder or liquid | [1] |
| Purity | ≥99% | [1] |
| Storage | Sealed and preserved | [1] |
Safety Information
According to available safety data, Methyl (4-methyl-1,3-thiazol-2-yl)acetate is classified as a substance that can cause skin and eye irritation, and may cause respiratory irritation. Standard laboratory safety protocols should be followed when handling this compound.
Synthesis and Characterization
The synthesis of Methyl (4-methyl-1,3-thiazol-2-yl)acetate can be approached through established methods for thiazole ring formation, most notably the Hantzsch thiazole synthesis.
Experimental Protocol: Hantzsch Thiazole Synthesis (General Procedure)
The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide[2][3]. For the synthesis of 2-substituted-4-methylthiazoles, a common starting material is an α-halo derivative of a β-ketoester.
Materials:
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Methyl 3-chloroacetoacetate (or a similar α-haloketoester)
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Thioacetamide
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Solvent (e.g., ethanol, methanol)
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Base (for neutralization, e.g., sodium carbonate solution)
Procedure:
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Dissolve the α-haloketoester and thioacetamide in a suitable solvent in a round-bottom flask equipped with a condenser and a magnetic stirrer.
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Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Neutralize the mixture with a weak base, which will likely cause the product to precipitate.
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Isolate the crude product by filtration.
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Purify the product by recrystallization or column chromatography.
The following diagram illustrates a generalized workflow for the synthesis and purification of a thiazole derivative via the Hantzsch synthesis.
Spectral Data
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¹H NMR: Protons on the thiazole ring typically resonate in the aromatic region. Signals for the methyl group on the ring, the methylene group of the acetate moiety, and the methyl group of the ester would be expected in the upfield region.
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¹³C NMR: The carbon atoms of the thiazole ring would appear in the downfield region characteristic of aromatic and heteroaromatic systems. The carbonyl carbon of the ester would also be in the downfield region, while the carbons of the methyl and methylene groups would be found upfield.
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Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (171.22 g/mol ).
Biological Activity and Potential Applications
Thiazole derivatives are a well-established class of compounds with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[4]. They are key components in a number of approved drugs. While specific biological data for Methyl (4-methyl-1,3-thiazol-2-yl)acetate is not extensively documented, its structural similarity to other biologically active thiazoles suggests its potential as a scaffold for the design and synthesis of novel therapeutic agents. For instance, various 2-amino-1,3-thiazole derivatives have been investigated for applications in treating allergies, hypertension, inflammation, and infections[5].
The general mechanism of action for many thiazole-based drugs involves interaction with specific biological targets such as enzymes or receptors. The nature and position of substituents on the thiazole ring play a crucial role in determining the specific biological activity.
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a biologically active thiazole derivative, highlighting potential points of intervention for a compound like Methyl (4-methyl-1,3-thiazol-2-yl)acetate, should it exhibit such activity.
Conclusion
Methyl (4-methyl-1,3-thiazol-2-yl)acetate is a thiazole derivative with potential for further investigation in the field of medicinal chemistry. While detailed experimental data is currently sparse, this guide provides a summary of the available information and a framework for its synthesis and potential biological evaluation. Further research is warranted to fully characterize its properties and explore its therapeutic potential.
References
- 1. (4-METHYL-THIAZOL-2-YL)-ACETIC ACID METHYL ESTER, CasNo.117840-81-0 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. synarchive.com [synarchive.com]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
